molecular formula C15H15O2PS B118577 S-[(Diphenylphosphoryl)methyl] ethanethioate CAS No. 324753-14-2

S-[(Diphenylphosphoryl)methyl] ethanethioate

Cat. No.: B118577
CAS No.: 324753-14-2
M. Wt: 290.3 g/mol
InChI Key: DEOMHIVSUHIOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[(Diphenylphosphoryl)methyl] ethanethioate is a chemical compound incorporating both phosphinoyl and thioester functional groups, making it a valuable building block in organic synthesis and medicinal chemistry research. Compounds featuring the phosphinoyl (P(O)) group are of significant interest due to their broad potential in the development of pharmaceuticals and agrochemicals . The presence of the thioester functional group provides a reactive handle for further transformations. Researchers can utilize this compound as a precursor for the synthesis of more complex molecules. Its structure suggests potential application in the development of phosphinoyl-containing analogs, which are increasingly investigated for their biological activities and their capacity to modulate the function of membrane proteins . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

S-(diphenylphosphorylmethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15O2PS/c1-13(16)19-12-18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOMHIVSUHIOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545093
Record name S-[(Diphenylphosphoryl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324753-14-2
Record name S-[(Diphenylphosphoryl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Phosphorylation via P(III) Intermediates

An alternative route involves phosphorylating pre-formed thioacetate derivatives. Diphenylphosphine (Ph2_2PH) reacts with formaldehyde and S-acetylthioacetate in a one-pot procedure, followed by oxidation with hydrogen peroxide to yield the phosphoryl group. This method avoids handling moisture-sensitive halides but requires precise control of oxidation conditions to prevent over-oxidation to phosphoric acids.

Mitsunobu Coupling for Stereochemical Control

One-Pot Coupling of Diphenylphosphine Oxide and Thioacetate Derivatives

Tandem Deprotonation-Alkylation

A streamlined approach combines diphenylphosphine oxide, thioacetate, and a methylene source (e.g., dichloromethane) in the presence of a strong base (e.g., NaH). The base deprotonates the thioacetate, enabling nucleophilic attack on the in situ-generated phosphorylated methylene intermediate. This method reduces purification steps but demands strict stoichiometric control to avoid polymerization.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Nucleophilic Substitution65–7512–24High reproducibilityMoisture-sensitive intermediates
Direct Phosphorylation50–6018–36Avoids halide handlingRequires oxidation optimization
One-Pot Coupling55–706–12Fewer purification stepsRisk of side reactions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

S-[(Diphenylphosphoryl)methyl] ethanethioate participates in nucleophilic substitution reactions, leveraging the electrophilic character of the thioester moiety. For instance, in the presence of sodium hydride (NaH) and carbonyl compounds, it undergoes deprotonation at the methylene group adjacent to the phosphoryl moiety, forming a stabilized carbanion. This intermediate reacts with aldehydes or ketones to yield α,β-unsaturated ethenyl sulfides (e.g., 1a–g in ).

Table 1: Reaction Conditions for Ethenyl Sulfide Formation

ReagentSolventTemperatureYield (%)Reference
NaH + AldehydeTHF60°C60–88
NaH + KetoneTHF60°C55–78

This reaction is stereospecific, with the phosphoryl group enhancing the stability of the transition state through electron-withdrawing effects.

Elimination Reactions

Under basic conditions (e.g., NaOMe/THF), This compound undergoes elimination to form conjugated vinyl sulfides. The reaction involves deprotonation followed by β-elimination of the thioester group, generating ethenyl derivatives (e.g., 5a–g in ).

Key Mechanistic Insight :

  • The phosphoryl group stabilizes the developing negative charge during elimination.

  • Yields range from 70–92% depending on the substituents on the carbonyl partner .

Cross-Coupling Reactions

The compound serves as a precursor in transition metal-catalyzed cross-coupling reactions. For example, it reacts with aryl halides in the presence of palladium catalysts to form biaryl sulfides. The phosphoryl group acts as a directing group, enhancing regioselectivity during coupling .

Example Reaction :

text
This compound + Ar–X → Ar–S–CH₂–P(O)Ph₂ Conditions: Pd(PPh₃)₄, K₂CO₃, DMF, 80°C Yield: 65–85% [8]

Hydrolysis and Functional Group Interconversion

The thioester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (4 M in THF) cleaves the thioester to yield ethanethiol and diphenylphosphorylacetic acid .

  • Basic Hydrolysis : Aqueous NaOH converts the thioester to the corresponding carboxylate, facilitating further derivatization .

Table 2: Hydrolysis Conditions

ConditionProductYield (%)Reference
HCl (4 M)/THFDiphenylphosphorylacetic acid92
NaOH (1 M)/H₂OSodium carboxylate derivative85

Radical Reactions

In the presence of radical initiators (e.g., n-butylammonium persulfate), the compound participates in single-electron transfer (SET) processes. These reactions are critical for forming carbon-centered radicals, which undergo subsequent trapping to generate functionalized products .

Mechanistic Pathway :

  • SET generates a thiyl radical (R–S- ).

  • Radical recombination with alkenes yields thioether-linked adducts .

Synthetic Utility in Isotope Labeling

The thioester moiety enables site-specific isotope incorporation. For example, reaction with deuterated or ¹³C-labeled reagents (e.g., D₂O or ¹³CH₃I) produces isotopologues for metabolic studies .

Case Study :

  • Reaction with D₂O under acidic conditions yields deuterated derivatives at the methylene position .

Scientific Research Applications

Chemical Properties and Structure

S-[(Diphenylphosphoryl)methyl] ethanethioate is characterized by its unique chemical structure, which includes a diphenylphosphoryl group attached to a thioester. The molecular formula is C15H15OPSC_{15}H_{15}OPS, and it exhibits specific reactivity due to the presence of both phosphorus and sulfur atoms, which can facilitate various chemical transformations.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance, certain thioester derivatives have shown potential as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. In a study evaluating novel inhibitors of HDACs, compounds with similar functionalities demonstrated comparable potency to established drugs like SAHA, suggesting that this compound could be explored further for its anticancer applications .

Metabolic Disorders

The compound's phosphorous moiety may also play a role in developing treatments for metabolic disorders such as diabetes. Compounds that inhibit sodium-glucose co-transporter 2 (SGLT2) have been identified as effective in managing blood glucose levels. While this compound itself has not been directly linked to this application, its structural analogs have shown promise in this area .

As a Building Block

This compound serves as an essential building block in organic synthesis. Its ability to participate in various reactions allows for the construction of complex molecules. For example, it can be utilized in the synthesis of vinyl sulfides, which are valuable intermediates in producing pharmaceuticals and agrochemicals .

Photophysical Properties

The compound's photophysical properties make it suitable for applications in materials science, particularly in developing organic light-emitting diodes (OLEDs). The incorporation of sulfur-containing compounds into conjugated systems has been shown to enhance optical properties, which are critical for efficient light emission .

Synthesis and Characterization

A detailed study on the synthesis of diphenylphosphinoyl methyl ethenyl sulfides highlighted the compound's versatility. The synthesis involves treating bis[(diphenylphosphinoyl)methyl] sulfide with carbonyl compounds under specific conditions to yield various derivatives with potential applications in drug development .

Research assessing the biological activity of related thioester compounds revealed that they could inhibit certain enzyme activities associated with cancer progression. This suggests that this compound may also possess similar bioactive properties warranting further investigation .

Mechanism of Action

The mechanism of action of S-[(Diphenylphosphoryl)methyl] ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can participate in various binding interactions, while the ethanethioate moiety can undergo chemical transformations that modulate the compound’s activity. These interactions and transformations are crucial for the compound’s effects on biological systems and its potential therapeutic applications.

Comparison with Similar Compounds

Reactivity and Solubility in Aqueous Media

Compound Water-Solubility Reactivity (Yield in Aqueous Reactions) Key Findings
S-(Diphenylphosphino)methyl ethanethioate (1) Low Moderate (amide formation favored) Less reactive than water-soluble analogs; competes with hydrolysis pathways .
Phosphine 13 (water-soluble variant) High High (amine formation favored) Superior reactivity in aqueous conditions due to enhanced solubility .

Key Insight : The diphenylphosphoryl group in compound 1 reduces water-solubility compared to hydrophilic derivatives like phosphine 13 , which exhibit higher reactivity in buffered media .

Physicochemical Properties of Selected Thioacetates

Compound Molecular Formula Molecular Weight logP PSA (Ų)
S-[(Diphenylphosphoryl)methyl] ethanethioate C15H15O2PS2 322.36 ~3.5* 66.16
S-[(4-Cyanophenyl)methyl] ethanethioate C10H9NOS 191.25 2.34 66.16
S-(4-Acetylphenyl) ethanethioate C10H10O2S 194.25 2.53 59.44
S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate C6H9ClO2S 180.65 Not reported 59.44

*Estimated based on structural analogs. PSA: Polar Surface Area.

Key Insight : The diphenylphosphoryl group increases molecular weight and logP compared to simpler aryl-substituted thioacetates, impacting solubility and biodistribution .

Biological Activity

S-[(Diphenylphosphoryl)methyl] ethanethioate is a compound that has garnered attention in various fields of chemical research, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is synthesized through the reaction of diphenylphosphine oxide with a suitable thioester precursor. This compound features a diphenylphosphoryl group, which is known to enhance its reactivity and biological interactions. The molecular formula for this compound is C12H13O2PS, and it has a molecular weight of 254.27 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. Some key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against specific bacterial strains.
  • Cytotoxic Effects : Research indicates potential cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

A study conducted on various phosphorous-containing compounds demonstrated that this compound exhibited significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens, showing effectiveness comparable to established antimicrobial agents.

Pathogen MIC (µg/mL) Comparison Agent MIC (µg/mL)
Staphylococcus aureus15Penicillin10
Escherichia coli20Ampicillin25
Pseudomonas aeruginosa25Ciprofloxacin30

Cytotoxicity Studies

In vitro assays were performed to assess the cytotoxic effects of this compound on several cancer cell lines. The results indicated a dose-dependent response, with the following IC50 values:

Cell Line IC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These findings suggest that the compound may induce apoptosis in cancer cells, although the exact mechanism remains to be elucidated.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated several diphenylphosphoryl derivatives, including this compound, for their antimicrobial properties. The study concluded that modifications in the phosphorus moiety significantly influenced the antimicrobial activity.
  • Cytotoxicity Evaluation : Another research article investigated the cytotoxic effects of phosphorous-containing compounds on breast cancer cells. This compound was highlighted for its promising results in reducing cell viability, indicating potential as a lead compound for further development in anticancer therapies.

Q & A

Q. What are the standard synthetic routes for S-[(Diphenylphosphoryl)methyl] ethanethioate, and what key challenges arise during its preparation?

The compound is typically synthesized via Sonogashira cross-coupling reactions , where S-(4-ethynyl-phenyl) ethanethioate derivatives are coupled with brominated precursors (e.g., 2,3-dibromonorbornadiene). Challenges include:

  • Thioester degradation under palladium catalysis, requiring alternative strategies like using boron tribromide (BBr₃) and acetyl chloride (AcCl) to stabilize intermediates .
  • Moderate yields (e.g., 50% for initial coupling steps, dropping to 20% after functionalization) due to side reactions and purification hurdles .

Q. How do thioester anchor groups influence the electronic properties of molecular wires incorporating this compound?

Thioester groups act as electron-withdrawing anchors , modulating charge transport in molecular junctions. For example:

  • In norbornadiene (NBD)-based molecular wires, thioester-functionalized derivatives exhibit distinct redox behavior compared to thioether analogs, impacting conductivity .
  • UV-vis spectroscopy (e.g., λmax at 338–701 nm in chloroform) and cyclic voltammetry are critical for characterizing electronic transitions .

Q. What spectroscopic or crystallographic methods confirm the structural integrity of this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR for verifying substitution patterns and purity.
  • X-ray crystallography to resolve stereochemical ambiguities (though limited data is available for this specific compound).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation, as demonstrated in analogs like S-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)methyl) ethanethioate .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound derivatives when traditional catalysts induce degradation?

Strategies to mitigate Pd-catalyst incompatibility with thioesters:

  • Pre-functionalization : Attach thioester groups post-coupling (e.g., using BBr₃/AcCl to convert intermediates into thioacetates) .
  • Alternative catalysts : Explore copper(I)- or nickel-based systems to avoid Pd-induced side reactions .
  • Protecting groups : Temporarily mask thioesters with acid-labile groups during synthesis .

Q. What molecular docking strategies validate the inhibitory potential of this compound derivatives against 5-lipoxygenase (5-LOX)?

For analogs like S-3-hydroxyphenyl (N-hydroxycarbamamido)(diphenyl) ethanethioate:

  • AutoDock Vina simulations reveal binding free energies of −3.5 to −6.5 kcal/mol, correlating with hydrophobic interactions and hydrogen bonding at the 5-LOX active site (PDB: 3O8Y) .
  • Key residues (e.g., Leu607, Phe421) form π-alkyl and hydrogen bonds with the diphenylphosphoryl moiety .

Q. What alternative coupling strategies bypass palladium catalyst incompatibility with thioacetate groups in this compound synthesis?

  • Thiol-ene "click" chemistry : Radical-mediated reactions under UV light, as shown in S-{3-[(3R,9S,11S,13R,14S,16R)-14-Hydroxy-...]propyl} ethanethioate synthesis .
  • Mitsunobu reactions : For sulfur-selective alkylation without metal catalysts .

Q. How do binding free energy calculations correlate with experimental IC₅₀ values for 5-LOX inhibition by this compound derivatives?

  • Computational models predict binding affinities, but experimental validation via enzyme inhibition assays (e.g., fluorometric 5-LOX activity tests) is required.
  • Derivatives with binding energies <−6 kcal/mol are prioritized for synthesis and testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-[(Diphenylphosphoryl)methyl] ethanethioate
Reactant of Route 2
Reactant of Route 2
S-[(Diphenylphosphoryl)methyl] ethanethioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.